molecular formula C12H12N4O4 B13206671 Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate

Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B13206671
M. Wt: 276.25 g/mol
InChI Key: AKXKTMKWPZPBQO-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate (CAS 1513438-23-7) is a chemical building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C10H8N4O4 and a molecular weight of 248.19 g/mol, this compound features a pyrazole ring bearing an ester functional group, linked to a nitropyridine moiety . This specific structure classifies it as a valuable scaffold for the synthesis of more complex molecules. Compounds containing pyrazole cores are extensively researched for their diverse biological activities. Pyrazole derivatives have been identified as key pharmacophores in substances with antiproliferative, antibacterial, antifungal, and anti-inflammatory properties . Furthermore, structurally related pyrazole-carboxylate esters are utilized in catalytic applications, such as serving as ligands for metal complexes that mimic enzymatic activity . The presence of the nitro group and the ester on this scaffold offers multiple sites for chemical modification, making it a versatile intermediate for constructing combinatorial libraries or for lead optimization in pharmaceutical development. This product is intended for research purposes as a chemical intermediate or reference standard. It is supplied For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, including the use of personal protective equipment, and refer to the associated Safety Data Sheet for detailed handling and disposal information.

Properties

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

ethyl 1-(4-methyl-5-nitropyridin-2-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H12N4O4/c1-3-20-12(17)9-4-5-15(14-9)11-6-8(2)10(7-13-11)16(18)19/h4-7H,3H2,1-2H3

InChI Key

AKXKTMKWPZPBQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=NC=C(C(=C2)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Step-by-Step Synthesis:

  • Preparation of Hydrazine Derivative:

    • Synthesize or obtain a hydrazine derivative of 4-methyl-5-nitropyridin-2-yl.
    • This step may involve the reaction of a nitropyridine with hydrazine under controlled conditions.
  • Cyclization Reaction:

    • React the hydrazine derivative with a suitable β-keto ester (e.g., ethyl acetoacetate) in a solvent like ethanol or DMF.
    • The reaction is typically carried out under acidic or basic conditions to facilitate cyclization.
  • Purification:

    • Use techniques such as column chromatography to purify the product.

Analytical Techniques for Characterization

After synthesis, the compound must be characterized using various analytical techniques to confirm its structure and purity.

Techniques Used:

Data Tables

Table 1: General Properties of Pyrazole Derivatives

Property Description
Molecular Formula C₁₂H₁₂N₄O₄
Molecular Weight 276.25 g/mol
CAS Number 2060062-98-6

Table 2: Analytical Techniques for Characterization

Technique Purpose
NMR Spectroscopy Confirm structure and substituent positions
HRMS Verify molecular weight and fragmentation pattern
IR Spectroscopy Identify functional groups

Comprehensive Research Findings

  • Synthetic Flexibility: Pyrazole derivatives can be synthesized through various methods, offering flexibility in tailoring the compound's properties.
  • Analytical Techniques: A combination of NMR, HRMS, and IR spectroscopy provides comprehensive structural information.
  • Safety and Handling: Nitro-substituted compounds require careful handling due to potential health and environmental risks.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate is a specialty chemical with the molecular formula C12H12N4O4 . While specific applications and case studies for this compound are not detailed in the provided search results, related compounds and structural analogs provide insight into potential uses.

Comparison to Similar Compounds

  • Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate This compound has a similar pyrazole structure but with different substituents. It has been studied for its role in catalytic processes, particularly in the oxidation of phenolic compounds, demonstrating its utility as a catalyst in organic synthesis. It has also been investigated as a monoamine oxidase inhibitor, which could be relevant in treating neurological disorders.
  • Ethyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate This compound varies from methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate by having an ethyl ester instead of a methyl ester, which affects its solubility and reactivity.
  • Methyl 1-(5-bromo-pyridin-2-yl)-1H-pyrazole-3-carboxylate The bromine substitution in this compound affects reactivity and may lead to different biological effects compared to this compound.
  • Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate This compound has a molecular weight of 231.25 g/mol .

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional features of Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate with similar pyrazole-3-carboxylate derivatives:

Compound Name Substituents (Pyrazole 1- and 3-positions) Molecular Formula Key Properties/Applications Reference
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate 1H-pyrazole, 3-COOEt, 5-(4-nitrophenyl) C₁₂H₁₁N₃O₄ Intermediate in heterocyclic synthesis
Ethyl 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylate 1-(4-sulfamoylphenyl), 5-(p-tolyl), 3-COOEt C₁₉H₁₈N₄O₄S Bifunctional HDAC/COX inhibitor conjugates
Ethyl 1-(4-bromophenyl)-5-(4-methyl-2-pivalamidothiazol-5-yl)-1H-pyrazole-3-carboxylate 1-(4-bromophenyl), 5-(thiazolyl), 3-COOEt C₂₁H₂₂BrN₅O₂S ΔF508-CFTR corrector for cystic fibrosis
Ethyl 4-chloro-5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxylate 4-Cl, 5-(2-ethoxyphenyl), 3-COOEt C₁₄H₁₅ClN₂O₃ Covalent inhibitor of Chikungunya virus P2 cysteine
Ethyl 1-(2-fluorobenzyl)-5-(methylsulfonyl)-1H-pyrazole-3-carboxylate 1-(2-fluorobenzyl), 5-(methylsulfonyl), 3-COOEt C₁₄H₁₅FN₂O₄S Intermediate in antiviral agent synthesis
Target Compound 1-(4-methyl-5-nitropyridin-2-yl), 3-COOEt ~C₁₂H₁₂N₄O₄* Hypothesized enzyme inhibition/antimicrobial -

*Estimated based on structural analogs.

Physicochemical Properties

  • Melting Points : Analogs with nitro or halogen substituents (e.g., : 131–133°C for a bromo-trifluoromethyl derivative) exhibit higher melting points due to increased crystallinity. The target compound’s melting point is expected to align with nitro-containing analogs .
  • Solubility : The ethyl carboxylate group enhances solubility in organic solvents, while nitro and pyridine groups may reduce aqueous solubility compared to hydroxylated derivatives (e.g., ) .

Biological Activity

Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a pyrazole ring and a nitropyridine moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H12N4O4
  • Molecular Weight : 276.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly protein kinases. The nitro group and the pyrazole ring are crucial for binding to the active sites of these enzymes, which leads to inhibition of their activity. This inhibition is particularly significant in the context of cancer therapy, where targeting kinases can disrupt cell proliferation and survival pathways.

Biological Activity and Therapeutic Applications

Recent studies have indicated that this compound exhibits promising activity against various cancer cell lines. The following table summarizes some key findings related to its biological activity:

Cell Line IC50 (µM) Mechanism Reference
HeLa5.0Inhibition of CDK1 phosphorylation
A549 (Lung Cancer)6.7Induction of apoptosis
MCF7 (Breast Cancer)4.2Cell cycle arrest

Case Studies

  • Inhibition of PKMYT1 : A study focused on the selective inhibition of PKMYT1, a kinase involved in DNA damage response pathways. The compound demonstrated significant selectivity over other kinases, suggesting its potential as a therapeutic agent in cancer treatment where DNA repair mechanisms are dysregulated .
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds revealed that modifications to the pyrazole ring can enhance potency against specific targets, indicating that the structural features of this compound are critical for its biological efficacy .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors such as 5-nitropyridine derivatives. Key reactions include:

  • Cyclization : Formation of the pyrazole ring through condensation reactions.
  • Substitution Reactions : Modifications at the nitro group can yield various derivatives with altered biological activities.

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